molecular formula C14H10FN3O2S2 B11341806 N-(4-fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11341806
M. Wt: 335.4 g/mol
InChI Key: KVEVPHNRKLGRLG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a complex structure with a fluorophenyl group, a thiophene ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with the oxadiazole intermediate.

    Attachment of the Fluorophenyl Group: This step involves the reaction of the intermediate with a fluorophenyl derivative under suitable conditions.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the oxadiazole moiety.

    Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology

    Drug Development: Investigation of its potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Use as a probe to study biological pathways or molecular interactions.

Medicine

    Antimicrobial Agents: Potential use as an antimicrobial or antifungal agent.

    Cancer Research: Exploration of its activity against cancer cells or its role in cancer treatment.

Industry

    Polymer Additives: Use as an additive in polymer formulations to enhance properties such as stability or conductivity.

    Agricultural Chemicals:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
  • N-(4-bromophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Uniqueness

N-(4-fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C14H10FN3O2S2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H10FN3O2S2/c15-9-3-5-10(6-4-9)16-12(19)8-22-14-18-17-13(20-14)11-2-1-7-21-11/h1-7H,8H2,(H,16,19)

InChI Key

KVEVPHNRKLGRLG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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